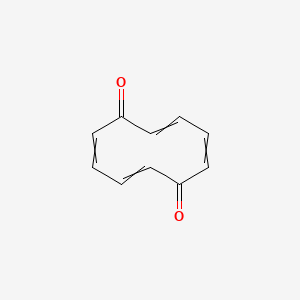![molecular formula C9H5ClF2N4O4S B14601665 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole CAS No. 60167-81-9](/img/structure/B14601665.png)
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole is a complex organic compound characterized by the presence of chloro, difluoromethyl, methylsulfanyl, and dinitro functional groups attached to a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Chlorination: Addition of the chloro group.
Fluorination: Incorporation of difluoromethyl group.
Thioether Formation: Introduction of the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the chloro or difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of the nitro groups would produce corresponding amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitro and thioether groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and difluoromethyl groups can undergo nucleophilic substitution. The methylsulfanyl group can be oxidized to form reactive intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Chloro(difluoro)methyl]-4,6-dinitro-1H-benzimidazole: Lacks the methylsulfanyl group.
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-1H-benzimidazole: Lacks the nitro groups.
Uniqueness
The presence of both nitro and methylsulfanyl groups in 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
60167-81-9 |
|---|---|
Formule moléculaire |
C9H5ClF2N4O4S |
Poids moléculaire |
338.68 g/mol |
Nom IUPAC |
2-[chloro(difluoro)methyl]-7-methylsulfanyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C9H5ClF2N4O4S/c1-21-7-4(16(19)20)2-3(15(17)18)5-6(7)14-8(13-5)9(10,11)12/h2H,1H3,(H,13,14) |
Clé InChI |
GJPNBGMGZSKVQS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C2=C1NC(=N2)C(F)(F)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
